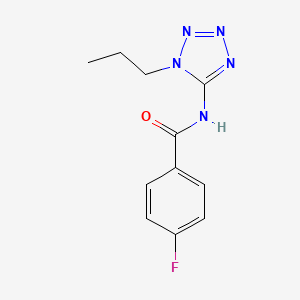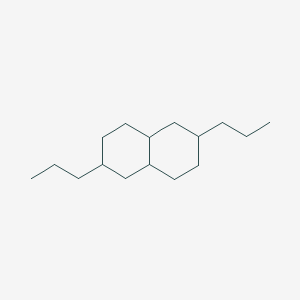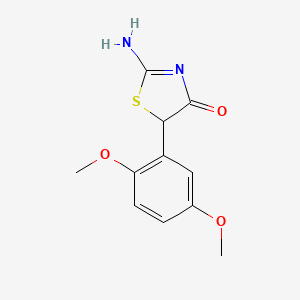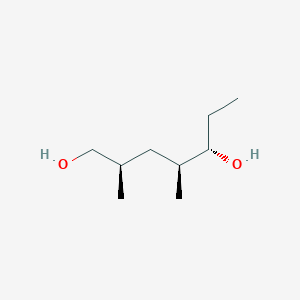![molecular formula C10H19NO3S2 B12582747 Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate CAS No. 608523-08-6](/img/structure/B12582747.png)
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with diethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting ethyl 2-bromopropanoate with diethylamine: in the presence of a base such as sodium hydroxide.
Adding carbon disulfide: to the reaction mixture to form the carbonothioyl group.
Purification: of the product through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: by using larger quantities of reactants and solvents.
Optimizing reaction conditions: to maximize yield and minimize impurities.
Implementing purification techniques: suitable for large-scale production, such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Thiols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
科学研究应用
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is used in various scientific research fields, including:
Chemistry: As a reagent for synthesizing complex molecules and studying reaction mechanisms.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The carbonothioyl group plays a crucial role in these interactions by forming covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
- Ethyl 2-(ethoxycarbonothioyl)sulfanyl propanoate
- Methyl 2-[(diethylamino)oxy]carbonothioyl}sulfanyl propanoate
- Butyl 2-(ethoxycarbonothioyl)sulfanyl propanoate
Uniqueness
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring precise molecular interactions and modifications .
属性
CAS 编号 |
608523-08-6 |
|---|---|
分子式 |
C10H19NO3S2 |
分子量 |
265.4 g/mol |
IUPAC 名称 |
ethyl 2-(diethylaminooxycarbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C10H19NO3S2/c1-5-11(6-2)14-10(15)16-8(4)9(12)13-7-3/h8H,5-7H2,1-4H3 |
InChI 键 |
WJNPSZCWSBEVOE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)OC(=S)SC(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)

![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)
![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)


![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
